
Mefenpyr-diethyl
Overview
Description
Mefenpyr-diethyl is a herbicide safener widely used to protect cereal crops (e.g., wheat, barley, rye) from phytotoxicity caused by acetyl-coenzyme A carboxylase (ACCase) and acetolactate synthase (ALS)-inhibiting herbicides such as mesosulfuron-methyl, fenoxaprop-p-ethyl, and pinoxaden . Its primary mechanism involves enhancing herbicide detoxification in crops through metabolic pathways, including upregulation of glutathione-S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s), as well as modulation of stress-responsive transcription factors (TFs) and protein kinases (PKs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mefenpyr-diethyl involves several steps. One common method includes the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate undergoes cyclization to form the pyrazoline ring, followed by esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Mefenpyr-diethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Seed Dressing
Recent studies have demonstrated the effectiveness of mefenpyr-diethyl when used as a seed dressing for wheat. This application significantly reduces the sensitivity of wheat to herbicides like mesosulfuron-methyl, allowing for more effective weed control without harming the crop itself. A bioassay indicated that this compound increased the GR values (the dose required to inhibit growth by 50%) for both wheat and Tausch's goatgrass, highlighting its protective role against herbicide toxicity .
Table 1: GR Values for Wheat and Tausch's Goatgrass with this compound Application
Treatment Type | GR Wheat | GR Goatgrass |
---|---|---|
Control | X | Y |
This compound Seed Dressing | 21.80 times increase | 7.81 times increase |
Efficacy in Different Biotypes
A comparative study assessed the impact of this compound across different biotypes of wheat and Tausch's goatgrass. The results indicated variable responses, with some biotypes showing negligible effects from the safener, while others exhibited significant increases in herbicide tolerance . This variability underscores the importance of understanding specific plant responses to optimize application strategies.
Environmental and Health Implications
This compound has undergone extensive toxicological evaluations. Studies indicate that it is not carcinogenic and does not exhibit genotoxic potential. Developmental toxicity was observed only at high doses in rabbits, with no significant reproductive toxicity reported . These findings support its safe use in agricultural practices.
Regulatory Status and Future Directions
This compound is regulated under various agricultural guidelines, with ongoing assessments to ensure its safety and efficacy in crop protection strategies. Future research is likely to focus on optimizing application rates and exploring its potential use with other herbicides to enhance crop yields while minimizing environmental impact.
Mechanism of Action
The mechanism by which mefenpyr-diethyl exerts its effects involves several pathways:
Enhancing Metabolism: It enhances the metabolism of herbicides in crops, reducing their phytotoxicity.
Absorption and Transportation: It affects the absorption and transportation of herbicides within the plant.
Competitive Binding: this compound can competitively bind to herbicide target sites, preventing the herbicide from affecting the crop.
Enzyme Activity: It influences the activity of target enzymes, further protecting the plant from herbicide damage.
Comparison with Similar Compounds
Comparison with Similar Safeners
Mechanistic Similarities and Differences
Cloquintocet-Mexyl
- Shared Mechanisms: Both mefenpyr-diethyl and cloquintocet-mexyl stimulate glutathione-S-transferase (GST) and CYP450 activities in crops, accelerating herbicide detoxification . Transcriptome analyses reveal overlapping pathways, including phenylpropanoid biosynthesis and oxidative lipid metabolism, which are critical for stress tolerance .
- Divergence : Cloquintocet-mexyl primarily targets ALS-inhibitor herbicides like pyroxsulam, whereas this compound is effective against both ACCase and ALS inhibitors .
Fenchlorazole-Ethyl
- Efficacy: Fenchlorazole-ethyl shows higher specificity for ACCase inhibitors (e.g., fenoxaprop-p-ethyl) but lower versatility compared to this compound, which protects against a broader herbicide spectrum .
Isoxadifen-Ethyl and Benoxacor
- Limited Scope: These safeners are less effective in cereal crops. For example, benoxacor shows negligible protection against pinoxaden-induced injury in wheat, unlike this compound .
Efficacy in Herbicide Combinations
Key Findings :
- This compound demonstrates superior versatility but poses a higher risk of unintended weed tolerance. For instance, it increases Tausch’s goatgrass tolerance to mesosulfuron-methyl by 30–50% through enhanced ALS activity and metabolic detoxification .
- Cloquintocet-mexyl and fenchlorazole-ethyl show lower weed tolerance risks but narrower herbicide compatibility .
Transcriptomic and Enzymatic Profiles
This compound-Specific Pathways
- Gene Regulation : Upregulates AP2/ERF-ERF, bHLH, NAC, and MYB transcription factors, which coordinate stress responses and detoxification .
- Enzyme Induction : Increases ALS activity by 1.3–1.6-fold in tolerant wheat cultivars (e.g., R-6) and enhances GST activity by 37–72% in herbicide-stressed plants .
Comparative Enzymatic Activity
Safener | ALS Activity Increase | GST Activity Increase | CYP450 Induction |
---|---|---|---|
This compound | 1.3–1.6× | 37–72% | High |
Cloquintocet-mexyl | Not reported | 20–50% | Moderate |
Fenchlorazole-ethyl | Not reported | 25–60% | Low |
Notes:
- This compound uniquely enhances lipid biosynthesis, which may improve membrane integrity under herbicide stress .
- Cloquintocet-mexyl and this compound both induce GST-tau-J and CYP72A genes, but only this compound activates RLK-Pelle DLSV kinases linked to stress signaling .
Environmental and Agronomic Considerations
- Weed Resistance: this compound accelerates non-target-site resistance (NTSR) evolution in weeds by upregulating detoxification pathways shared with crops .
- Application Methods : Seed dressing with this compound reduces environmental leakage compared to foliar sprays, a feature less studied in other safeners .
Biological Activity
Mefenpyr-diethyl is a chemical compound primarily used as a safener in herbicide applications, particularly in crops like wheat and bahiagrass. Its biological activity has been studied extensively to understand its effects on plant metabolism, herbicide detoxification, and potential toxicity to non-target organisms. This article synthesizes findings from various research studies, highlighting the compound's mechanisms of action, its impact on plant physiology, and its safety profile.
This compound functions primarily as a safener for certain herbicides, enhancing the tolerance of crops to herbicidal stress. Its effectiveness is attributed to several key mechanisms:
- Enhanced ALS Activity : this compound increases the activity of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids. This enhancement helps plants detoxify herbicides like mesosulfuron-methyl more effectively, thereby reducing their phytotoxic effects on crops such as Triticum aestivum (wheat) and Aegilops tauschii (Tausch's goatgrass) .
- Metabolic Process Regulation : The compound enhances metabolic processes that contribute to herbicide detoxification. This includes the upregulation of cytochrome P450 enzymes and glutathione S-transferases (GSTs), which play pivotal roles in the metabolic breakdown of xenobiotics .
- Transcription Factor Activation : this compound influences the expression of various transcription factors such as AP2/ERF, bHLH, NAC, and MYB, which are involved in stress response pathways in plants .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of this compound through controlled experiments. Below are key findings summarized in tables for clarity.
Table 1: Herbicide Sensitivity Reduction
Treatment Group | GR50 Increase (times) |
---|---|
Wheat with Mefenpyr | 21.80 |
Tausch’s Goatgrass with Mefenpyr | 7.81 |
This table indicates that this compound significantly reduces the sensitivity of both wheat and Tausch’s goatgrass to mesosulfuron-methyl, suggesting its potential utility in managing herbicide resistance .
Table 2: Enzymatic Activity Assays
Time Point (Days After Treatment) | ALS Activity Inhibition Rate (%) | CYP450 Content Relative Ratio | GST Content Relative Ratio |
---|---|---|---|
1 | Decreased | < 1.0 | > 1.0 |
3 | Decreased | < 1.0 | < 1.0 |
5 | Decreased | < 1.0 | < 1.0 |
7 | Decreased | < 1.0 | < 1.0 |
These results demonstrate that this compound consistently decreases ALS activity inhibition rates across all time points, indicating its role in enhancing herbicide tolerance over time .
Toxicological Profile
The safety profile of this compound has been rigorously evaluated through various toxicity studies:
- Acute Toxicity : this compound exhibits low acute toxicity via oral, dermal, and inhalation routes .
- Reproductive and Developmental Toxicity : Studies indicate no significant reproductive toxicity or neurotoxic potential in rats and rabbits, although some developmental toxicity was observed in rabbits leading to abortions at higher doses .
- Carcinogenicity : The compound has been found negative for carcinogenic potential in both rats and mice .
Q & A
Q. What experimental designs are recommended for studying the safening effects of mefenpyr-diethyl in cereal crops?
Basic Research Question
To evaluate the safening effects of this compound, a randomized complete block design with multiple treatment groups is recommended. Key components include:
- Treatment groups : Control (untreated), herbicide-only (e.g., mesosulfuron-methyl), safener-only (this compound), and combined herbicide-safener applications.
- Replication : At least three biological replicates per group to ensure statistical robustness .
- Sampling intervals : Collect plant tissues (e.g., leaves) at critical growth stages (e.g., 1–7 days post-treatment) to assess herbicide degradation kinetics, enzyme activity (ALS, CYP450, GST), and transcriptomic responses .
- Analytical methods : Use LC-MS/MS for herbicide residue quantification and ELISA kits for enzyme activity assays .
Q. How does this compound modulate acetolactate synthase (ALS) activity in herbicide-treated wheat?
Basic Research Question
this compound enhances ALS activity, a key enzyme in branched-chain amino acid biosynthesis, by reducing herbicide-induced inhibition. For example:
- In tolerant wheat cultivars (e.g., R-6), this compound (200–400 μmol/L) increased ALS-specific activity by 1.29–1.58-fold, while susceptible cultivars (e.g., S-18) showed minimal response (0.15–0.25-fold) .
- Methodologically, ALS activity should be measured via UV spectrophotometry using extracts from fresh plant tissues, with validation via dose-response assays .
Q. What transcriptomic approaches are used to elucidate the molecular mechanisms of this compound-mediated herbicide tolerance?
Advanced Research Question
RNA sequencing (RNA-seq) coupled with KEGG pathway enrichment analysis is critical:
- Library preparation : Use Illumina-compatible kits (e.g., NEBNext Ultra™ RNA Library Prep) and sequence on platforms like HiSeq Xten .
- Differential expression : Apply DESeq2 with thresholds of FDR < 0.01 and fold change > 2 to identify genes regulated by this compound, such as CYP450, GST, and stress-responsive transcription factors (e.g., AP2/ERF, MYB) .
- Validation : Confirm RNA-seq results via qRT-PCR using primers designed for target genes (e.g., TaALS1, TaGSTU6) and normalize against housekeeping genes like GAPDH .
Q. How do researchers address contradictory findings on this compound’s role in weed resistance evolution?
Advanced Research Question
Contradictions arise from species-specific responses:
- In wheat, this compound accelerates mesosulfuron-methyl degradation via CYP450/GST upregulation, reducing phytotoxicity .
- However, in weeds like Tausch’s goatgrass, it may increase tolerance by similar mechanisms, risking herbicide overuse and resistance evolution .
- Experimental mitigation : Compare dose-response curves (e.g., C₅₀ values) and dissipation rates in target crops vs. weeds using radiolabeled herbicides or LC-MS/MS .
Q. What statistical methods are appropriate for analyzing herbicide-safener interaction data?
Advanced Research Question
- ANOVA : Use multi-factor ANOVA to assess interactions between variables (e.g., safener application × population) .
- Non-linear regression : Fit dose-response data to log-logistic models (e.g., C₅₀ and T₅₀ calculations) to quantify safener efficacy .
- Data reproducibility : Archive raw sequencing data (e.g., NCBI SRA) and analytical pipelines (e.g., GitHub) per FAIR standards .
Q. How does this compound influence glutathione S-transferase (GST) and cytochrome P450 (CYP450) dynamics in plants?
Basic Research Question
- Enzyme assays : Quantify GST and CYP450 using ELISA kits, with activity expressed as nmol/min/mg protein .
- Time-course studies : Track enzyme induction post-treatment; e.g., GST activity peaks at 5–7 days in safener-treated wheat .
- Correlation analysis : Link enzyme activity to herbicide degradation rates (e.g., mesosulfuron-methyl half-life reduction from 20 to 7 days) .
Q. What methodologies are used to resolve discrepancies in transcriptomic signatures across plant species exposed to this compound?
Advanced Research Question
- Comparative genomics : Align DEGs (differentially expressed genes) to reference genomes (e.g., Triticum aestivum RefSeq v1.0) and use ortholog identification tools (e.g., OrthoFinder) .
- Functional annotation : Annotate DEGs via databases like Nr, Swiss-Prot, and KEGG to identify conserved pathways (e.g., xenobiotic detoxification) .
- Cross-species validation : Conduct parallel experiments in model plants (e.g., Arabidopsis) to isolate species-specific vs. conserved responses .
Properties
IUPAC Name |
diethyl 1-(2,4-dichlorophenyl)-5-methyl-4H-pyrazole-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O4/c1-4-23-14(21)12-9-16(3,15(22)24-5-2)20(19-12)13-7-6-10(17)8-11(13)18/h6-8H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGCOAPTHCZZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)OCC)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037564 | |
Record name | Mefenpyr-diethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135590-91-9 | |
Record name | Mefenpyr-diethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135590-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mefenpyr-diethyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135590919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mefenpyr-diethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEFENPYR-DIETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH2Z9715C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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